5-chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one
Übersicht
Beschreibung
The compound "5-chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one" is a part of the dibenzoxepines family, which has found broad application in biological and pharmaceutical fields due to its prospective as new drugs. This interest has driven research into its physico-chemical properties, stability, synthesis, molecular structure, and chemical reactions.
Synthesis Analysis
The synthesis of related compounds involves a range of approaches, including the use of Bredereck's reagent for selective formation of chalcones from starting materials like Pyrrole-2-carboxaldehyde and 1-(chloromethyl)-2nitrobenzene, showcasing the compound's complex synthetic route and the efficiency of methodologies employed (Malathi & Chary, 2019).
Molecular Structure Analysis
The molecule has been characterized using Density Functional Theory (DFT) to predict important properties. Spectroscopic techniques like FT-IR and FT-Raman were used for identifying functional groups and chemically active atoms. Studies also include UV-Vis and HOMO-LUMO analyses to describe charge transfer within the molecule (Sevvanthi et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving this compound range from heteroaromatic annulation to generate novel dibenzoxepino-fused heterocycles. These processes typically involve cyclocondensation with heterobinucleophiles, highlighting its versatility in creating complex structures (Kumar et al., 2007).
Physical Properties Analysis
The physico-chemical properties of related compounds have been extensively studied, revealing stability under heat and slight degradation under specific conditions such as high temperature or light exposure. The studies encompass thermal properties, solubilities, and partition coefficients to understand its behavior in various environments (Funke, Hindriks, & Sam, 1990).
Chemical Properties Analysis
Research into the chemical properties of "5-chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one" and related compounds often focuses on their stability and reactivity under different conditions. For example, the stability tests involving analytical methods such as GLC and TLC developed for Org 5222, a related compound, indicate its resilience to degradation except under excessive light exposure, contributing to our understanding of its chemical robustness (Funke, Hindriks, & Sam, 1990).
Wissenschaftliche Forschungsanwendungen
Physico-Chemical Properties and Stability
5-Chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one, as a potential antipsychotic compound, has been extensively studied for its physico-chemical properties. Research conducted by Funke et al. (1990) focused on the compound's spectra analysis, X-ray analysis, thermal properties, solubilities, and partition coefficient. It was found that the compound is stable under heat but degrades under excessive light exposure. Additionally, in various pH solutions, it showed slight degradation at high temperatures or after light exposure (Funke, Hindriks, & Sam, 1990).
Molecular Structure and Biological Activity
Sevvanthi et al. (2020) conducted a comprehensive study on the molecule using Density Functional Theory (DFT) to predict important properties. Their research included spectroscopic characterization by FT-IR and FT-Raman techniques, revealing functional groups and chemically active atoms. The electronic properties were elucidated through UV-Vis and HOMO-LUMO analyses. Molecular docking suggested that the molecule might act as a membrane permeable inhibitor (Sevvanthi, Muthu, Raja, Aayisha, & Janani, 2020).
Neurochemical Studies
Research by de Boer et al. (1990) highlighted the neurochemical properties of the compound. It demonstrated dopamine D2 antagonistic properties and negligible anticholinergic properties, combining strong antiserotonergic and antihistaminergic properties. This profile suggested its potential for clinical testing in psychotic patients (de Boer, Tonnaer, De Vos, & van Delft, 1990).
Synthesis of Radiolabelled Compounds
The synthesis of radiolabelled variants of this compound, for potential use in pharmacological studies, was described by Vader et al. (1994). They synthesized 3H, 14C, and 36C1 labelled compounds, providing valuable tools for further research into its pharmacokinetics and mechanism of action (Vader, Kaspersen, Sperling, Schlachter, Terpstra, Hilberink, & Wagenaars, 1994).
Biotransformation Studies
Studies on the biotransformation of the compound in rats were conducted by von dem Wildenberg et al. (1990). This research provided insights into the metabolic pathways of the compound, revealing processes like oxidation and N-demethylation. Identifying metabolites in plasma, bile, feces, and urine contributed to understanding the compound's pharmacokinetics (von dem Wildenberg, Delbressine, Kaspersen, Wagenaars, & Jacobs, 1990).
Behavioural Pharmacology
The compound's effects on animal behavior, indicating its antipsychotic potential, were studied by Broekkamp et al. (1990). They found that it inhibited various dopaminergic and serotonergic effects in animals, suggesting a strong antipsychotic potential without inducing side effects typical of other antipsychotic agents (Broekkamp, De Graaf, & van Delft, 1990).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation2. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray2.
Zukünftige Richtungen
Given the limited information available on this compound, future research could focus on elucidating its synthesis, chemical reactions, mechanism of action, and detailed physical and chemical properties. Additionally, its potential applications and biological activity could be explored.
Please note that this information is based on the available resources and may not be comprehensive. For more detailed and specific information, further research and consultation with experts in the field may be required.
Eigenschaften
IUPAC Name |
9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),7(12),8,10,14,16-heptaen-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2/c1-19-9-13-12-8-10(18)6-7-15(12)21-14-5-3-2-4-11(14)16(13)17(19)20/h2-8H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFINICFHHBHJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C1=O)C3=CC=CC=C3OC4=C2C=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.